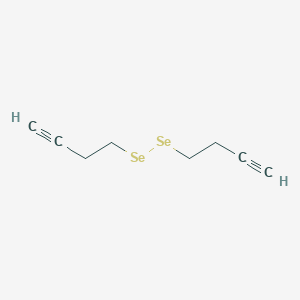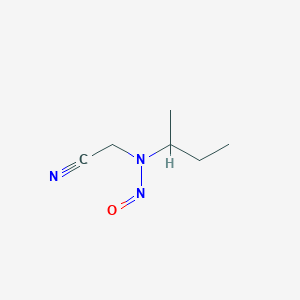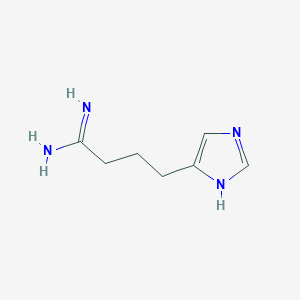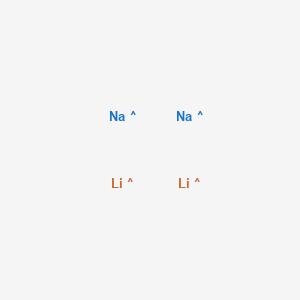![molecular formula C15H34P2 B14282653 (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] CAS No. 138459-85-5](/img/structure/B14282653.png)
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is an organophosphorus compound that features a propane backbone with two di(propan-2-yl)phosphane groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] typically involves the reaction of propane-1,2-diol with di(propan-2-yl)phosphane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane groups. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphane derivatives.
Substitution: Halogenated derivatives of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane].
Aplicaciones Científicas De Investigación
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the development of new catalytic systems.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and industrial catalysts, and the pathways involved often relate to redox reactions and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its use in stabilizing polymers.
Bis(diphenylphosphino)methane: A bidentate ligand used in coordination chemistry.
Uniqueness
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is unique due to its specific structural features that allow for versatile coordination modes and its ability to stabilize a wide range of metal complexes. This makes it particularly valuable in the development of new catalytic systems and advanced materials.
Propiedades
Número CAS |
138459-85-5 |
|---|---|
Fórmula molecular |
C15H34P2 |
Peso molecular |
276.38 g/mol |
Nombre IUPAC |
1-di(propan-2-yl)phosphanylpropan-2-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C15H34P2/c1-11(2)16(12(3)4)10-15(9)17(13(5)6)14(7)8/h11-15H,10H2,1-9H3 |
Clave InChI |
IXLJVVPZYSJTAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(CC(C)P(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)










